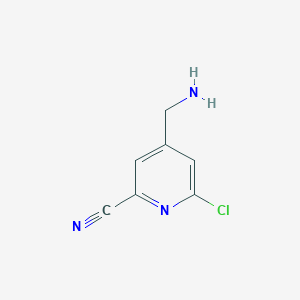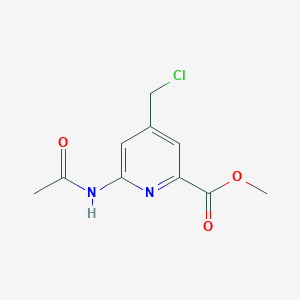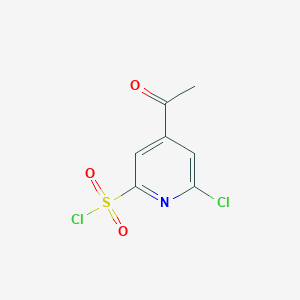
4-Acetyl-6-chloropyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-6-chloropyridine-2-sulfonyl chloride: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetyl group at the 4-position, a chlorine atom at the 6-position, and a sulfonyl chloride group at the 2-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-6-chloropyridine-2-sulfonyl chloride typically involves the chlorination of a pyridine derivative followed by sulfonylation. One common method includes the reaction of 4-acetyl-6-chloropyridine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction parameters and to enhance safety. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Acetyl-6-chloropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The acetyl and chlorine substituents on the pyridine ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Major Products:
Applications De Recherche Scientifique
Chemistry: 4-Acetyl-6-chloropyridine-2-sulfonyl chloride is used as a building block in the synthesis of more complex organic molecules. Its reactivity towards nucleophiles makes it a valuable intermediate in the preparation of sulfonamide-based compounds .
Biology and Medicine: In medicinal chemistry, this compound is utilized in the synthesis of potential drug candidates. Sulfonamide derivatives are known for their antibacterial and anti-inflammatory properties, making this compound relevant in the development of new pharmaceuticals .
Industry: In the agrochemical industry, this compound is employed in the synthesis of herbicides and pesticides. Its ability to form stable sulfonamide bonds is exploited in the design of active ingredients for crop protection .
Mécanisme D'action
The mechanism of action of 4-acetyl-6-chloropyridine-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophilic center, readily reacting with nucleophiles to form sulfonamide bonds. This reactivity is crucial in its applications in organic synthesis and pharmaceutical development .
Comparaison Avec Des Composés Similaires
4-Acetyl-2-chloropyridine: Similar in structure but lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.
4-Chloropyridine-3-sulfonyl chloride: Another sulfonyl chloride derivative but with different substitution patterns on the pyridine ring.
Uniqueness: 4-Acetyl-6-chloropyridine-2-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and make it a versatile intermediate in organic synthesis. The presence of both an acetyl group and a sulfonyl chloride group allows for diverse chemical transformations, distinguishing it from other pyridine derivatives .
Propriétés
Formule moléculaire |
C7H5Cl2NO3S |
|---|---|
Poids moléculaire |
254.09 g/mol |
Nom IUPAC |
4-acetyl-6-chloropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H5Cl2NO3S/c1-4(11)5-2-6(8)10-7(3-5)14(9,12)13/h2-3H,1H3 |
Clé InChI |
WWPYCCQYAZDQRM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=NC(=C1)Cl)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



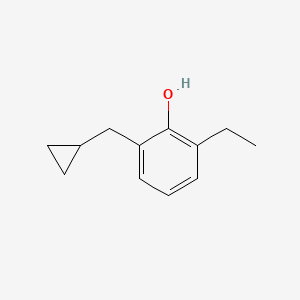
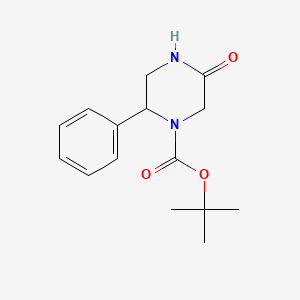
![[1,3]Dioxolo[4,5-B]pyridin-6-ylacetic acid](/img/structure/B14845084.png)
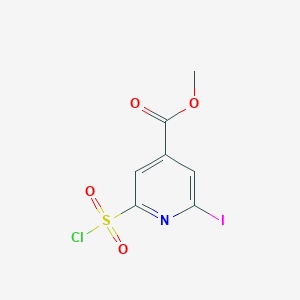
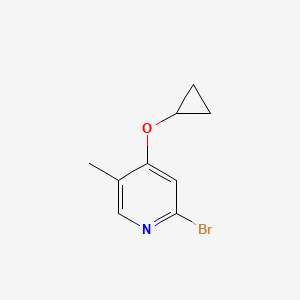


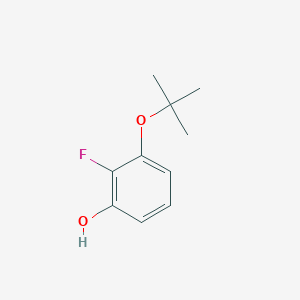


![9-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14845144.png)
